Physical State: Liquid O,S-Diisopropyl Ester vs. Solid Sodium/Potassium Isopropyl Xanthate Salts
Carbonic acid, dithio-, O,S-diisopropyl ester (CAS 19615-06-6) is a clear yellow liquid at ambient temperature , in contrast to sodium isopropyl xanthate (SIPX, CAS 140-93-2), which is a white to light-yellow crystalline solid with melting points reported between 124°C and 218°C depending on hydration state . This liquid physical state eliminates the dissolution step required for solid xanthate salts and enables direct use as a neat reagent in anhydrous organic reactions, including Mitsunobu-mediated dithiocarbonate synthesis [1] and Barton-McCombie radical deoxygenation sequences [2].
| Evidence Dimension | Physical state at 20–25°C |
|---|---|
| Target Compound Data | Clear yellow liquid (CAS 19615-06-6) |
| Comparator Or Baseline | Sodium isopropyl xanthate (SIPX, CAS 140-93-2): white to light-yellow crystalline solid, mp 124–218°C |
| Quantified Difference | Liquid vs. solid; no melting required for target compound |
| Conditions | Ambient temperature (20–25°C); compiled from supplier and database specifications |
Why This Matters
For procurement in non-aqueous synthetic workflows, a liquid reagent eliminates dissolution and filtration unit operations, reducing processing time and solvent usage compared to solid xanthate salts.
- [1] Chaturvedi D, Ray S. A high yielding, one-pot synthesis of O,S-dialkyl dithiocarbonates from alcohols using Mitsunobu's reagent. Tetrahedron Letters, 2006, 47: 1307–1310. View Source
- [2] Wikipedia. Barton-McCombie deoxygenation. Xanthate esters undergo C–O bond cleavage via radical chain mechanism for alcohol deoxygenation. View Source
